molecular formula C10H21N B1267678 4-Butylcyclohexan-1-amine CAS No. 37942-69-1

4-Butylcyclohexan-1-amine

Cat. No.: B1267678
CAS No.: 37942-69-1
M. Wt: 155.28 g/mol
InChI Key: PZNZCCLRGXLYJI-UHFFFAOYSA-N
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Description

4-Butylcyclohexan-1-amine is an organic compound with the molecular formula C10H21N It is a primary amine, characterized by the presence of an amino group (-NH2) attached to a cyclohexane ring substituted with a butyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Butylcyclohexan-1-amine can be synthesized through several methods:

  • Reductive Amination: : One common method involves the reductive amination of 4-butylcyclohexanone. This process typically uses a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to convert the ketone to the corresponding amine.

  • Ammonolysis of Halides: : Another method involves the reaction of 4-butylcyclohexyl halide with ammonia (NH3) or an amine in the presence of a base such as sodium hydroxide (NaOH) to produce this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Butylcyclohexan-1-amine undergoes various chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form nitroso (R-NO) or nitro (R-NO2) derivatives using oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).

  • Reduction: : The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: : The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Nitroso and nitro derivatives

    Reduction: Secondary and tertiary amines

    Substitution: Various substituted cyclohexane derivatives

Scientific Research Applications

4-Butylcyclohexan-1-amine has several applications in scientific research:

  • Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Pharmaceuticals: : The compound is investigated for its potential use in the development of drugs, particularly those targeting the central nervous system due to its structural similarity to other bioactive amines.

  • Material Science: : It is used in the preparation of functionalized materials, including polymers and resins, which have applications in coatings and adhesives.

  • Biological Studies: : The compound is studied for its interactions with biological systems, including its potential as a ligand for receptor studies.

Mechanism of Action

The mechanism of action of 4-butylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. Additionally, the compound may interact with membrane receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: Similar structure but lacks the butyl group, making it less hydrophobic.

    4-Methylcyclohexan-1-amine: Contains a methyl group instead of a butyl group, resulting in different steric and electronic properties.

    4-Ethylcyclohexan-1-amine: Contains an ethyl group, offering a balance between the properties of cyclohexylamine and 4-butylcyclohexan-1-amine.

Uniqueness

This compound is unique due to the presence of the butyl group, which increases its hydrophobicity and influences its interaction with biological membranes and receptors. This structural feature can enhance its potential as a pharmaceutical agent by improving its bioavailability and membrane permeability.

Properties

IUPAC Name

4-butylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-2-3-4-9-5-7-10(11)8-6-9/h9-10H,2-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNZCCLRGXLYJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37942-69-1
Record name 4-Butylcyclohexylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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